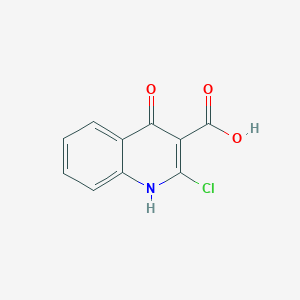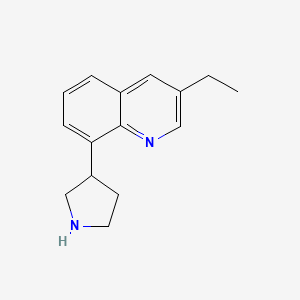![molecular formula C11H17N3S B11883467 1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-1-methyl- CAS No. 646056-25-9](/img/structure/B11883467.png)
1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-1-methyl- is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[4.4]nonane core with diaza (two nitrogen atoms) and isothiazolyl (a five-membered ring containing nitrogen and sulfur) substituents. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-1-methyl- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired reactions. The scalability of the process is crucial for industrial applications, requiring robust and reproducible methods .
Análisis De Reacciones Químicas
Types of Reactions
1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-1-methyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic applications.
Medicine: Research into its pharmacological properties may reveal new drug candidates or lead compounds for medicinal chemistry.
Industry: Its chemical properties can be exploited in the development of new materials, catalysts, and other industrial applications
Mecanismo De Acción
The mechanism of action of 1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-1-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and triggering downstream effects. The isothiazolyl group, in particular, can participate in various interactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with different functional groups, used in various chemical applications.
1,6-Dithia-4,9-diazaspiro[4.4]nonane-3,8-dione: A related compound with sulfur atoms in the spirocyclic core, studied for its potential anticonvulsant activity.
Uniqueness
1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-1-methyl- stands out due to its combination of diaza and isothiazolyl groups, which impart unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds .
Propiedades
Número CAS |
646056-25-9 |
|---|---|
Fórmula molecular |
C11H17N3S |
Peso molecular |
223.34 g/mol |
Nombre IUPAC |
5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2-thiazole |
InChI |
InChI=1S/C11H17N3S/c1-13-7-2-4-11(13)5-8-14(9-11)10-3-6-12-15-10/h3,6H,2,4-5,7-9H2,1H3 |
Clave InChI |
CUAKWLPWXUNSMD-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC12CCN(C2)C3=CC=NS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11883404.png)




![4-chloro-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B11883459.png)

![(8'R)-Octahydro-1'H-spiro[[1,3]dioxolane-2,2'-naphthalene]-8'-carbonitrile](/img/structure/B11883466.png)

![10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B11883475.png)

